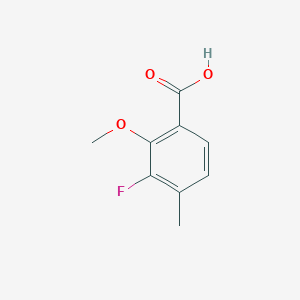

3-Fluoro-2-methoxy-4-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPXQHISUUFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Fluoro 2 Methoxy 4 Methylbenzoic Acid

Retrosynthetic Analysis of 3-Fluoro-2-methoxy-4-methylbenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.

The primary disconnections for 3-Fluoro-2-methoxy-4-methylbenzoic acid involve the carbon-carbon bond of the carboxylic acid group and the carbon-halogen (C-F) and carbon-oxygen (C-O) bonds of the substituents on the aromatic ring.

C-C Bond Disconnection (Carboxylation): The most straightforward disconnection is the removal of the carboxylic acid group. This suggests a late-stage carboxylation of a substituted aromatic precursor, such as 2-fluoro-1-methoxy-3-methylbenzene. This precursor would then be synthesized from simpler materials.

C-F Bond Disconnection (Fluorination): Another key strategy is the disconnection of the carbon-fluorine bond. This points to a synthesis involving the fluorination of a precursor like 2-methoxy-4-methylbenzoic acid or a derivative thereof. The timing of the fluorination step is crucial to ensure the correct regiochemistry.

C-O Bond Disconnection (Methoxylation): Disconnecting the methoxy (B1213986) group suggests a route starting from a phenolic precursor, such as 3-fluoro-2-hydroxy-4-methylbenzoic acid, which would then be methylated.

These disconnection strategies give rise to several potential synthetic pathways, which are explored in the subsequent sections.

Based on the disconnection strategies, several key precursors can be identified. The commercial availability and cost of these precursors are significant factors in designing a practical synthetic route.

| Precursor | Potential Synthetic Role | Availability |

| 2-Methoxy-4-methylbenzoic acid | Precursor for direct fluorination | Commercially available |

| 3-Fluoro-4-methylbenzoic acid | Precursor for methoxylation | Commercially available sigmaaldrich.com |

| m-Fluorotoluene | Starting material for multi-step synthesis | Commercially available google.com |

| 2-Bromo-3-methylbenzoic acid | Intermediate for functional group interconversion | Synthesizable orgsyn.org |

| 4-Bromo-2-methylbenzoic acid | Intermediate for functional group interconversion | Commercially available google.com |

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required functional groups onto a readily available aromatic scaffold in a single or a few steps.

A plausible direct approach involves the halogenation of a substituted benzoic acid. For instance, the direct fluorination of 2-methoxy-4-methylbenzoic acid could potentially yield the target compound. However, direct fluorination of complex aromatic systems can be challenging and may lead to a mixture of isomers.

A more controlled approach would involve the bromination of a precursor followed by a halogen exchange reaction (Halex reaction). For example, the bromination of 2-methoxy-4-methylbenzoic acid could be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position, followed by fluorination. chemicalbook.com

Table 1: Representative Halogenation Reaction

| Starting Material | Reagent | Product | Reference |

| 2-Methoxy-4-methylbenzoic acid methyl ester | Bromine in Acetic Acid | 5-Bromo-2-methoxy-4-methylbenzoic acid methyl ester | chemicalbook.com |

Another direct approach is the carboxylation of a suitably substituted aromatic ring. This can be achieved through methods such as Friedel-Crafts acylation followed by oxidation, or by using organometallic reagents.

A Friedel-Crafts acylation of m-fluorotoluene with a suitable acylating agent, followed by oxidation, could introduce the carboxylic acid group. google.com For example, using trichloroacetyl chloride followed by hydrolysis is a known method to introduce a carboxylic acid group. google.com

Table 2: Representative Carboxylation Approach

| Starting Material | Reagents | Product | Reference |

| m-Fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃ 2. NaOH (hydrolysis) | 4-Fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid | google.com |

Multi-Step Synthesis Pathways

Multi-step synthesis pathways offer greater control over the regiochemistry of the final product. A hypothetical multi-step synthesis for 3-Fluoro-2-methoxy-4-methylbenzoic acid could start from a simpler, commercially available precursor like m-fluorotoluene.

One potential route is outlined below:

Nitration of m-fluorotoluene: Nitration of m-fluorotoluene would likely yield a mixture of isomers, with the major product being 2-fluoro-1-methyl-4-nitrobenzene due to the directing effects of the fluorine and methyl groups.

Oxidation of the methyl group: The methyl group of 2-fluoro-1-methyl-4-nitrobenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to give 2-fluoro-4-nitrobenzoic acid.

Reduction of the nitro group: The nitro group can then be reduced to an amino group (NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This would yield 2-fluoro-4-aminobenzoic acid.

Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) (NaNO₂) and an acid, followed by hydrolysis to give 3-fluoro-4-hydroxybenzoic acid.

Bromination: To introduce the methoxy group at the correct position, a bromination step might be necessary. Bromination of 3-fluoro-4-hydroxybenzoic acid would likely occur at the position ortho to the hydroxyl group and meta to the carboxyl group, yielding 5-bromo-3-fluoro-4-hydroxybenzoic acid.

Methylation: The hydroxyl group can be methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to give 5-bromo-3-fluoro-4-methoxybenzoic acid.

Debromination: The bromo group can be removed via catalytic hydrogenation to yield the target molecule, 3-Fluoro-2-methoxy-4-methylbenzoic acid.

This multi-step approach, while longer, allows for precise control over the placement of each functional group on the aromatic ring.

Introduction of Fluoro and Methoxy Groups

The precise placement of the fluorine and methoxy substituents on the benzene (B151609) ring is a critical challenge in the synthesis of 3-Fluoro-2-methoxy-4-methylbenzoic acid. The electronic properties of these groups, with fluorine being highly electron-withdrawing and the methoxy group being electron-donating, significantly influence the reactivity and regioselectivity of subsequent transformations.

Regioselective Fluorination Techniques

Achieving regioselective fluorination, particularly at the C3 position adjacent to a methoxy group, requires specialized methods to overcome the challenges of controlling the reaction on a complex aromatic system. numberanalytics.com The incorporation of fluorine can dramatically alter a molecule's properties, making these techniques crucial in medicinal and materials chemistry. numberanalytics.comnumberanalytics.com

Direct fluorination of an aromatic ring with elemental fluorine is often too reactive and difficult to control, leading to poor yields of the desired mono-fluorinated product. jove.com Modern electrophilic fluorination has largely shifted to using reagents with a nitrogen-fluorine (N-F) bond, which are generally safer, more stable, and more economical. wikipedia.org Reagents like Selectfluor are effective fluorine donors that facilitate electrophilic fluorination of electron-rich aromatic compounds. jove.comwikipedia.org However, a significant challenge with this approach is controlling the ortho/para selectivity, as the directing effects of existing substituents can lead to a mixture of isomers. wikipedia.org

For more precise control, directed ortho-metalation (DoM) presents a powerful strategy. This involves using a directing group on the ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source. The carboxylic acid group itself can act as a directing group for lithiation. researchgate.netrsc.org However, in a molecule with multiple potential directing groups (e.g., methoxy and carboxyl), the outcome depends on the relative directing ability of each group and the reaction conditions used. researchgate.net For instance, studies on substituted benzoic acids have shown that the carboxylic acid group has an intermediate capacity for directing metalation. researchgate.netrsc.org

Another established method is nucleophilic aromatic substitution, including halogen exchange (Halex) or routes based on diazonium salts (e.g., the Balz–Schiemann reaction). rsc.org While effective for producing many fluoroaromatics, these methods are often best suited for introducing fluorine at ortho or para positions activated by strong electron-withdrawing groups. rsc.org

| Technique | Reagent Example | Advantages | Challenges |

| Electrophilic Fluorination | Selectfluor | Milder conditions than F₂ gas. jove.comwikipedia.org | Poor ortho/para selectivity; potential for dearomatization. wikipedia.org |

| Directed ortho-Metalation | s-BuLi/TMEDA, then N-fluorosulfonimide (NFSI) | High regioselectivity. researchgate.netoup.com | Requires cryogenic temperatures; competition between directing groups. acs.org |

| Nucleophilic Substitution | Diazonium salts (Balz-Schiemann) | Well-established route. rsc.org | Often better for ortho/para substitution; can require harsh conditions. rsc.org |

Methoxylation Strategies in Benzoic Acid Synthesis

The introduction of the methoxy group is typically achieved through the O-methylation of a corresponding phenolic precursor. This is a critical step, as the hydroxyl group's strong activating and ortho-, para-directing effects can be leveraged to install other substituents before it is converted to the less activating methoxy ether.

A common and effective method for the O-methylation of phenols involves using reagents like dimethyl sulfate or methyl iodide. thieme-connect.com However, due to the high toxicity of these reagents, greener alternatives have been developed. thieme-connect.comresearchgate.net Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. researchgate.net The reaction of phenols with DMC, often in the presence of a base like cesium carbonate (Cs₂CO₃) or in an ionic liquid, can produce aryl methyl ethers in good yields. thieme-connect.comacs.org The use of Cs₂CO₃ has been shown to be particularly effective, allowing the reaction to proceed catalytically at elevated temperatures. thieme-connect.com

These methylation reactions are generally robust and can be applied to a variety of substituted phenols. researchgate.net In the context of synthesizing a substituted benzoic acid, the methylation can be performed on a hydroxybenzoic acid intermediate. It has been shown that carboxylic acids can also be methylated to their corresponding methyl esters under similar conditions, which would require a subsequent hydrolysis step to regenerate the benzoic acid. thieme-connect.com

| Methylating Agent | Base/Catalyst | Key Features | Reference |

| Dimethyl Carbonate (DMC) | Cesium Carbonate (Cs₂CO₃) | Green reagent; reaction proceeds catalytically. | thieme-connect.com |

| Dimethyl Carbonate (DMC) | Ionic Liquid ([bmim]Cl) | Allows for complete conversion of phenol (B47542) to anisole (B1667542). | acs.org |

| Dimethyl Sulfate / Methyl Iodide | Various bases (e.g., K₂CO₃) | Traditional, effective method. | thieme-connect.comresearchgate.net |

| Tetramethylammonium hydroxide (B78521) (TMAOH) | Microwave irradiation | Rapid reaction times in a green solvent (ethanol). | researchgate.net |

Incorporation of the Methyl Group

The placement of the methyl group at the C4 position is a key structural feature. This can be accomplished either by starting with a pre-methylated raw material or by introducing the methyl group onto an existing aromatic ring.

Methylation Reactions on Aromatic Systems

The most straightforward synthetic strategy often involves using a starting material that already contains the required methyl group. For example, a synthesis could begin with a substituted toluene (B28343) derivative, such as m-fluorotoluene. google.com The existing methyl group can then influence the position of subsequent substitutions. In a later step, the methyl group can be oxidized to form the carboxylic acid. youtube.comsavemyexams.com

Alternatively, a methyl group can be introduced onto an aromatic ring through various reactions. While Friedel-Crafts alkylation is a classic method, it can be difficult to control and may lead to multiple isomers. A more precise approach is again offered by directed ortho-metalation. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group (C6) using s-BuLi/TMEDA at low temperatures. acs.org Quenching this lithiated intermediate with methyl iodide furnishes the 6-methyl derivative in good yield. acs.org This demonstrates the principle of using a directing group to install a methyl group with high regioselectivity. In a different substitution pattern, a directing group could similarly be used to introduce a methyl group at the desired C4 position of a suitable precursor.

Specific Reaction Sequences and Reagents

The assembly of 3-Fluoro-2-methoxy-4-methylbenzoic acid requires a synthetic sequence that carefully orchestrates the introduction of each functional group. The formation of the carboxylic acid moiety is often a final key step in the sequence.

Grignard Reactions for Carboxylic Acid Formation

One of the most reliable and widely used methods for synthesizing aromatic carboxylic acids is the carboxylation of a Grignard reagent. wikipedia.orgmiracosta.edu This process involves reacting an aryl halide (typically a bromide or iodide) with magnesium metal in an anhydrous ether solvent to form an arylmagnesium halide. This organometallic intermediate is a potent nucleophile and reacts readily with an electrophile like carbon dioxide (usually in its solid form, "dry ice"). wikipedia.orgmiracosta.edu A final acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid. miracosta.edu

A plausible synthetic route for a related compound, 3-fluoro-4-methyl-benzoic acid, utilizes this very strategy. The synthesis starts with 2-fluoro-4-bromotoluene, which is reacted with magnesium to form the Grignard reagent, followed by reaction with carbon dioxide. prepchem.com This approach highlights how a precursor containing the fluoro and methyl groups in the correct relative positions can be converted to the corresponding benzoic acid.

A key consideration when working with fluoroaromatics is the reactivity of the C-F bond. While Grignard reagents are typically formed from chlorides, bromides, and iodides, the formation from fluorides is significantly more challenging due to the strength of the carbon-fluorine bond. nih.gov Therefore, the Grignard precursor must have a different halogen (Br or I) at the position where carboxylation is desired. An alternative to the Grignard reaction is the use of an organolithium intermediate, generated by either direct lithiation or halogen-metal exchange, which is then carboxylated with CO₂. google.com

Esterification and Hydrolysis for Carboxylic Acid Derivatization

The carboxylic acid functional group of 3-fluoro-2-methoxy-4-methylbenzoic acid is a versatile handle for derivatization, most commonly through esterification. The Fischer esterification is a classical and widely used method for this purpose. britannica.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess or the water formed during the reaction is removed. libretexts.orggoogle.com

Conversely, the hydrolysis of the corresponding ester derivative serves as a primary method to liberate the free carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification, where an excess of water is used to shift the equilibrium toward the carboxylic acid and alcohol. libretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of a base, like sodium hydroxide, reacts with the ester to form a carboxylate salt. britannica.comlibretexts.org Subsequent acidification of the reaction mixture with a strong mineral acid then yields the final carboxylic acid. britannica.com For instance, the hydrolysis of a methyl ester, such as methyl 4-fluoro-3-methoxybenzoate, can be effectively carried out using sodium hydroxide in a methanol-water solvent system at room temperature to yield the corresponding benzoic acid. chemicalbook.com

| Reaction | Reagents & Conditions | Purpose |

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Conversion of carboxylic acid to ester |

| Acid-Catalyzed Hydrolysis | Excess Water, Strong Acid Catalyst (e.g., HCl), Heat | Conversion of ester to carboxylic acid |

| Base-Promoted Hydrolysis (Saponification) | 1. Base (e.g., NaOH, KOH), Water/Alcohol, Heat2. Strong Acid (e.g., HCl) | Conversion of ester to carboxylic acid |

Oxidation Reactions in Aromatic Compound Synthesis

The synthesis of aromatic carboxylic acids like 3-fluoro-2-methoxy-4-methylbenzoic acid often relies on the oxidation of a methyl group on an appropriate precursor. The oxidation of alkylbenzenes is a fundamental transformation in organic synthesis. ncert.nic.in Vigorous oxidation of the methyl group on a precursor, such as 2-fluoro-1-methoxy-4-methylbenzene, can be accomplished using strong oxidizing agents. ncert.nic.ingoogle.com

Commonly employed reagents for this transformation include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). ncert.nic.in The entire alkyl side chain, regardless of its length (unless it's a tertiary group), is typically oxidized down to a carboxylic acid group. ncert.nic.in Alternative methods have been developed to avoid the harsh conditions of traditional oxidants. These include aerobic oxidation using catalysts like cobalt salts in the presence of a radical initiator or photo-oxidation methods. organic-chemistry.org For example, a methyl group on an aromatic ring can be oxidized to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org

| Oxidizing Agent/System | Typical Conditions | Substrate |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, Heat | Alkylbenzenes |

| Chromic Acid (H₂CrO₄) | Sulfuric acid, Heat | Alkylbenzenes |

| Vanadium Pentoxide (V₂O₅) | Sulfuric acid, Heat | Oxidation-resistant aryl methyl groups google.com |

| Molecular Oxygen (O₂) | Co(OAc)₂/NaBr/AcOH catalyst, Radical initiator | Substituted toluenes organic-chemistry.org |

| Photo-oxidation | Catalytic MgBr₂·Et₂O, Visible light, Air | Aromatic methyl groups rsc.org |

Friedel-Crafts Acylation in Fluorinated Benzoic Acid Derivative Synthesis

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. tamu.edu In the context of synthesizing a precursor to 3-fluoro-2-methoxy-4-methylbenzoic acid, this reaction could be applied to an appropriately substituted anisole derivative. The reaction typically involves an acyl halide (like acetyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ncert.nic.intamu.edu

However, when working with anisole derivatives, the use of a strong Lewis acid like AlCl₃ can be problematic, as it is known to cause demethylation of the methoxy group. stackexchange.com To circumvent this issue, milder Lewis acids like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be employed. stackexchange.com Alternatively, trifluoromethanesulfonic acid (TfOH) or rare-earth metal triflates have been shown to be effective catalysts for the acylation of activated aromatic rings under milder conditions. stackexchange.comresearchgate.net A relevant synthetic approach involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, catalyzed by anhydrous aluminum trichloride (B1173362), followed by hydrolysis to yield a mixture of fluoromethylbenzoic acid isomers. google.com

| Catalyst | Substrate Type | Key Considerations |

| Aluminum Chloride (AlCl₃) | General arenes | Strong catalyst; can cause demethylation of methoxy groups stackexchange.com |

| Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄) | Activated arenes (e.g., anisoles) | Milder catalysts, less prone to causing demethylation stackexchange.com |

| Trifluoromethanesulfonic Acid (TfOH) | Activated arenes, biotin | Effective Brønsted acid catalyst, can avoid issues with Lewis acids researchgate.net |

| Rare Earth Metal Triflates (e.g., Sc(OTf)₃) | Activated arenes (e.g., dimethoxybenzene) | Mild conditions, high yields for activated systems stackexchange.com |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings, particularly those bearing a halogen. byjus.com Unlike electrophilic substitutions, SNAr requires the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In fluorinated systems such as 3-fluoro-2-methoxy-4-methylbenzoic acid, the fluorine atom can act as an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. libretexts.orgossila.com The presence of the carboxylic acid group, which is electron-withdrawing, can facilitate this reaction, although its deactivating effect is strongest when it is ortho or para to the leaving group. libretexts.org Modern methods, such as those using organic photoredox catalysis, have expanded the scope of SNAr to include unactivated fluoroarenes, allowing for their functionalization with various nucleophiles including amines and carboxylic acids under mild conditions. nih.gov Research has also shown that unprotected ortho-fluoro benzoic acids can undergo substitution of the fluoro group upon reaction with organolithium or lithioamide reagents. researchgate.net

| Reaction Aspect | Description |

| Mechanism | Addition-Elimination, forming a Meisenheimer intermediate libretexts.org |

| Leaving Group | Halides (F, Cl, Br, I); Fluorine is often the most reactive libretexts.org |

| Activation Requirement | Strong electron-withdrawing group(s) ortho and/or para to the leaving group libretexts.org |

| Nucleophiles | Amines, alkoxides, hydroxide, thiols byjus.com |

| Modern Approaches | Photoredox catalysis enables SNAr on unactivated fluoroarenes nih.gov |

Amide Coupling Reactions

The conversion of the carboxylic acid group in 3-fluoro-2-methoxy-4-methylbenzoic acid into an amide is a fundamental transformation in medicinal chemistry and materials science. While this can be achieved by first converting the acid to a more reactive acyl chloride, direct amide bond formation from the carboxylic acid and an amine is often preferred due to better atom economy and milder conditions. nih.gov

A variety of coupling agents have been developed to facilitate this reaction. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. Modern methods include the use of organoboron catalysts or silicon-based coupling agents. nih.govrsc.org For example, a solvent-free procedure using methoxysilanes like tetramethoxysilane (B109134) has been described for the coupling of various substituted benzoic acids with primary and secondary amines, affording amides in good to excellent yields. nih.gov Organoboron compounds, such as 2-iodophenylboronic acid, have also been shown to be highly effective catalysts for direct dehydrative amidation, even at room temperature. rsc.org

| Coupling Agent/Catalyst | Reaction Type | Key Features |

| Methoxysilanes | Direct Amide Coupling | Solvent-free conditions, good to excellent yields nih.gov |

| Organoboron Catalysts (e.g., 2-iodophenylboronic acid) | Dehydrative Amidation | Catalytic, proceeds at room temperature, high functional group tolerance rsc.org |

| Carbodiimides (e.g., DCC, EDC) | Peptide Coupling | Widely used, forms urea (B33335) byproduct |

| Phosphonium/Uronium Salts (e.g., BOP, HBTU) | Peptide Coupling | High efficiency, often used with additives like HOBt |

Chlorination of Carboxylic Acids to Acyl Chlorides

To increase the reactivity of the carboxylic acid group for subsequent reactions like Friedel-Crafts acylation or certain amide couplings, it is often converted into a more reactive acyl chloride. britannica.comossila.com This is a standard transformation in organic synthesis.

Thionyl chloride (SOCl₂) is a very common reagent for this purpose, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. Oxalyl chloride is another effective reagent. More recently, phosphorus trichloride (PCl₃) has been highlighted as a chlorinating agent with high atom efficiency, where all three chlorine atoms can be utilized. researchgate.net This method is effective for various benzoic acids and features a simple workup, as the main byproduct, phosphonic acid, is a non-toxic solid that can be removed by filtration. researchgate.net The transformation of 3-fluoro-4-methoxybenzoic acid, a related compound, into its benzoyl chloride using thionyl chloride has been specifically noted as a way to enhance its reactivity. ossila.com

| Chlorinating Reagent | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Very common, gaseous byproducts are easily removed |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Highly reactive, useful for sensitive substrates |

| Phosphorus Trichloride (PCl₃) | Phosphonic Acid (H₃PO₃)(s) | High atom efficiency, simple filtration workup researchgate.net |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Strong reagent, liquid byproduct can complicate purification |

Suzuki-Miyaura Cross-Coupling in Related Benzamide (B126) Syntheses

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. nih.govrsc.org While the classic Suzuki reaction is not a direct transformation of the carboxylic acid itself, derivatives of 3-fluoro-2-methoxy-4-methylbenzoic acid can be employed in such couplings to build more complex molecular architectures.

Recent advances have extended the scope of Suzuki-Miyaura reactions to include the cross-coupling of amides. lookchem.com In these reactions, the amide bond's N-C(O) bond is activated and cleaved, allowing for the coupling of an organoboron reagent at the acyl carbon. For example, primary benzamides can be activated by conversion to N,N-di-Boc derivatives and then coupled with a range of boronic acids using a palladium-N-heterocyclic carbene (NHC) catalyst system to produce biaryl ketones in high yields. lookchem.com This methodology demonstrates how a benzamide derived from 3-fluoro-2-methoxy-4-methylbenzoic acid could serve as a precursor in advanced C-C bond-forming reactions.

| Reaction Component | Example | Role |

| Electrophile | Activated Benzamide (e.g., N,N-di-Boc benzamide) lookchem.com | Acyl source for ketone synthesis |

| Nucleophile | Arylboronic Acid (e.g., Phenylboronic acid) researchgate.net | Source of the new carbon fragment |

| Catalyst | Palladium complex (e.g., [Pd(NHC)(cin)Cl]) lookchem.com | Facilitates the cross-coupling cycle |

| Base | K₃PO₄, Cs₂CO₃ nih.govresearchgate.net | Activates the organoboron species |

| Solvent | Toluene, THF/Water nih.govresearchgate.net | Reaction medium |

Fries Rearrangement in Fluoro-Methoxybenzoyl Precursor Synthesis

The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgthermofisher.combyjus.com This rearrangement is a key step in creating substituted phenolic ketones, which serve as crucial precursors for complex molecules like 3-Fluoro-2-methoxy-4-methylbenzoic acid. The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing fluoro-methoxy-benzoyl precursors, a notable application involves the Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate (B1210297). researchgate.net This reaction is particularly relevant as it constructs the core hydroxy fluoroacetophenone structure, which can be further modified through methylation and oxidation to yield the desired benzoic acid derivative. The reaction is catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), which coordinate to the carbonyl oxygen, facilitating the generation of an acylium ion that then undergoes electrophilic aromatic substitution on the activated ring. wikipedia.orgorganic-chemistry.org

A significant aspect of this method is its regioselectivity, which is highly dependent on reaction conditions. Low temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho isomer. wikipedia.orgbyjus.com This temperature dependence allows for a degree of control over the product distribution.

A study on the kilogram-scale synthesis of key fluorinated building blocks demonstrated the industrial viability of this approach. researchgate.net The rearrangement of 2-fluorophenyl acetate yielded a mixture of the ortho isomer (2-hydroxy-3-fluoroacetophenone) and the para isomer (4-hydroxy-3-fluoroacetophenone). These isomers are the foundational building blocks that, after separation, can be advanced toward the final product.

Table 1: Fries Rearrangement of 2-Fluorophenyl Acetate for Precursor Synthesis

| Reactant | Catalyst | Key Products | Significance | Reference |

|---|---|---|---|---|

| 2-Fluorophenyl Acetate | Lewis Acids (e.g., AlCl₃) | 2-Hydroxy-3-fluoroacetophenone (ortho) and 4-Hydroxy-3-fluoroacetophenone (para) | Produces key hydroxy fluoroacetophenone intermediates, which can be separated and further functionalized. | researchgate.net |

Scalability and Efficiency in Synthetic Protocols

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and efficiency. Key factors include the cost and availability of raw materials, the safety and mildness of reaction conditions, product yields, and the ease of purification. google.com

For fluorinated benzoic acids and their precursors, several strategies have been developed to enhance scalability:

Optimized Reaction Conditions: A patent for the synthesis of the related 4-fluoro-2-methylbenzoic acid highlights a method using m-fluorotoluene and a trihaloacetyl chloride. This route is noted for its use of easily available raw materials, mild reaction conditions, and low cost, making it suitable for industrial production. google.com This contrasts with other methods that suffer from harsh conditions and difficult purification, rendering them less favorable for large-scale manufacturing. google.com

Table 2: Comparison of Synthetic Route Characteristics for Scalability

| Synthetic Approach | Advantages for Scalability | Potential Challenges | Example Compound | Reference |

|---|---|---|---|---|

| Fries Rearrangement | Demonstrated on kilogram scale. | Formation of isomers requiring efficient separation. | 3-Fluoro-4-methoxybenzoyl chloride | researchgate.net |

| Friedel-Crafts Acylation followed by Hydrolysis | Easily available raw materials, low cost, mild conditions. | Isomer separation required. | 4-Fluoro-2-methylbenzoic acid | google.com |

| Oxidation of Benzaldehyde | High yields and purity; can be adapted to continuous flow. | Requires specific aldehyde precursor. | 2-Fluoro-4-methoxybenzoic acid | innospk.com |

Purification and Isolation Techniques for Synthetic Intermediates

The purity of intermediates is paramount to the success of a multi-step synthesis, directly impacting the yield and purity of the final active pharmaceutical ingredient. A variety of standard and advanced purification techniques are employed to isolate and purify the intermediates of fluorinated benzoic acids.

Recrystallization: This is a primary technique for purifying solid intermediates and, crucially, for separating isomers. The choice of solvent is critical. For instance, toluene has been effectively used to separate the isomers of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, achieving high purity (98.5% by HPLC). google.com In other syntheses, water or mixtures like acetone/water are used to recrystallize intermediates, yielding highly pure products. prepchem.comorgsyn.org

Solvent Extraction: Liquid-liquid extraction is fundamental for separating the desired product from the reaction mixture after quenching. Solvents like ethyl acetate or dichloromethane (B109758) are commonly used to extract the organic products from the aqueous phase. orgsyn.orgguidechem.com This is often followed by washing the combined organic layers with water, acidic or basic solutions (like NaHCO₃), and brine to remove residual reagents and byproducts. rsc.org

Chromatography: Silica gel column chromatography is a versatile method for purifying intermediates that are difficult to separate by other means. Different solvent systems are used as the mobile phase, such as ethyl acetate/hexane or dichloromethane, to achieve effective separation based on the polarity of the compounds. guidechem.com

Drying and Filtration: After extraction or precipitation, intermediates are isolated and dried. Solid products are collected by filtration and washed with cold solvents to remove impurities. orgsyn.org The isolated organic layers from extractions are treated with drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before the solvent is evaporated. guidechem.comrsc.org For highly sensitive compounds, drying under vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀) may be employed. orgsyn.org

Table 3: Common Purification Techniques for Synthetic Intermediates

| Technique | Application | Solvents/Reagents | Example Intermediate | Reference |

|---|---|---|---|---|

| Recrystallization | Isomer separation and final purification of solids. | Toluene, Water, Acetone/Water | 4-Fluoro-2-methylbenzoic acid | google.comorgsyn.org |

| Extraction | Separation of product from aqueous reaction mixture. | Ethyl acetate, Dichloromethane | 2-Amino-3-fluorobenzoic acid intermediates | orgsyn.org |

| Column Chromatography | Purification of non-volatile mixtures. | Silica Gel; Ethyl acetate/Hexane | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | |

| Drying | Removal of water from organic solutions or solid products. | Na₂SO₄, MgSO₄, P₄O₁₀ | General intermediates | orgsyn.orgguidechem.comrsc.org |

Structural Characterization and Analysis

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A full NMR analysis would involve several types of experiments.

Proton NMR (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For 3-Fluoro-2-methoxy-4-methylbenzoic acid, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to specific positions on the molecule. However, no published ¹H NMR data for this specific compound could be located.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. For 3-Fluoro-2-methoxy-4-methylbenzoic acid, one would anticipate signals for the carboxylic carbon, the aromatic carbons (some of which would show splitting due to coupling with fluorine), the methoxy carbon, and the methyl carbon. The precise chemical shifts would offer insight into the electronic environment of each carbon atom. As with proton NMR, specific experimental ¹³C NMR data for this compound is not available in the public domain.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Aromatic Systems

¹⁹F NMR is a specialized technique that is highly sensitive to the chemical environment of fluorine atoms. A ¹⁹F NMR spectrum of 3-Fluoro-2-methoxy-4-methylbenzoic acid would show a signal for the single fluorine atom. The chemical shift of this signal, along with its coupling to nearby protons, would be invaluable for confirming the fluorine's position on the aromatic ring. Unfortunately, no such data has been published.

Multi-dimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons within the molecule, providing unambiguous structural confirmation. These experiments are essential for complex structures, but no studies detailing their application to 3-Fluoro-2-methoxy-4-methylbenzoic acid are available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of 3-Fluoro-2-methoxy-4-methylbenzoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the acid and methoxy groups, C-F bond vibrations, and various aromatic C-H and C-C vibrations. A detailed analysis of these bands would support the structural assignment. However, no published IR or Raman spectra for this compound could be found.

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 3-Fluoro-2-methoxy-4-methylbenzoic acid could be located in the searched literature. While general principles of FTIR spectroscopy suggest that characteristic peaks for the carboxylic acid (O-H and C=O stretching), methoxy group (C-H stretching), and the substituted benzene (B151609) ring would be expected, specific wavenumber assignments are not available. researchgate.netjocpr.comresearchgate.net

Raman Spectroscopy

No experimental Raman spectroscopy data for 3-Fluoro-2-methoxy-4-methylbenzoic acid was found. Similar to FTIR, characteristic Raman bands would be anticipated for the various functional groups, but specific data is absent from the available literature. nih.govresearchgate.net

Correlation of Experimental and Theoretical Vibrational Frequencies

A correlation between experimental and theoretical vibrational frequencies, typically achieved through Density Functional Theory (DFT) calculations, could not be performed as no published studies containing this analysis for 3-Fluoro-2-methoxy-4-methylbenzoic acid were identified. orientjchem.orgsemanticscholar.orgscirp.org

X-ray Crystallography

Crystal Data and Space Group Determination

No published single-crystal X-ray diffraction studies for 3-Fluoro-2-methoxy-4-methylbenzoic acid are available. Consequently, crucial data such as the crystal system, space group, and unit cell dimensions remain undetermined. researchgate.netnih.gov

Molecular Conformation and Dihedral Angle Analysis

Without crystallographic data, an analysis of the precise molecular conformation, including key dihedral angles between the phenyl ring, the carboxylic acid group, and the methoxy group, cannot be provided. researchgate.netresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

Details on the intermolecular interactions, such as the formation of hydrogen-bonded dimers typical for carboxylic acids, and other crystal packing forces for 3-Fluoro-2-methoxy-4-methylbenzoic acid are not available due to the absence of X-ray crystallography studies. researchgate.netdoi.org

Crystal Packing Motifs and Supramolecular Architectures

In the solid state, substituted benzoic acids predominantly assemble through highly predictable and robust hydrogen-bonding interactions. The most common and energetically favorable motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules interact via a pair of O—H⋯O hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif, a feature consistently observed across a vast range of benzoic acid derivatives. researchgate.netnih.govnih.govnih.gov This primary hydrogen-bonded dimer serves as the fundamental building block for the larger supramolecular architecture.

For instance, the crystal structure of 4-iodobenzoic acid shows that molecules form these hydrogen-bonded dimers, which then stack. wikipedia.org Similarly, in 4-(4-fluorophenoxy)benzoic acid, molecules are linked into dimers by these same centrosymmetric O—H⋯O interactions. nih.gov It is therefore highly probable that 3-Fluoro-2-methoxy-4-methylbenzoic acid also forms these classic carboxylic acid dimers as its primary supramolecular synthon.

Analysis of Angular Distortions in Aromatic and Carboxyl Groups

The substitution pattern on the benzene ring of 3-Fluoro-2-methoxy-4-methylbenzoic acid is expected to induce notable steric and electronic strain, leading to significant angular distortions in both the aromatic ring and the orientation of the carboxyl group. In an unsubstituted benzoic acid molecule, the carboxyl group tends to be coplanar with the aromatic ring to maximize resonance stabilization. However, the presence of an ortho substituent, in this case, the methoxy group, typically forces the carboxyl group to twist out of the plane of the benzene ring. researchgate.netyoutube.com

This steric inhibition of resonance is a well-documented phenomenon. For example, in 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions from the ortho trifluoromethyl group rotate the carboxylic acid group out of the aromatic plane. nih.gov Similarly, in 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the carboxylic acid group is twisted by 13.6(7)° from the mean plane of its attached ring. nih.gov An even greater distortion is seen in 2-fluoro-4-(methoxycarbonyl)benzoic acid, where the carboxyl group has a dihedral angle of 20.2(4)° with respect to the benzene ring. researchgate.net Given the presence of the ortho-methoxy group in 3-Fluoro-2-methoxy-4-methylbenzoic acid, a similar or potentially larger dihedral angle between the carboxyl group and the aromatic ring is anticipated.

Furthermore, the substituents can cause distortions within the aromatic ring itself, causing bond angles to deviate from the ideal 120° of a perfect hexagon. The electronic properties and size of the fluoro, methoxy, and methyl groups influence the endocyclic and exocyclic bond angles. Computational studies on other substituted benzoic acids have detailed these deviations, which arise from a combination of intramolecular steric repulsion and the electron-donating or -withdrawing nature of the substituents. uc.pt

The table below presents representative dihedral angles from related substituted benzoic acids, illustrating the common range of distortion for the carboxyl group.

| Compound | Dihedral Angle (Carboxyl Group vs. Aromatic Ring) | Reference |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | 20.2(4)° | researchgate.net |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | 13.6(7)° | nih.gov |

| 3-Ethynylbenzoic acid | 2.49(18)° | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Gas-Phase Electron Diffraction Studies of Related Structures

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of compounds in the gaseous state, free from the intermolecular forces that define their crystalline structures. wikipedia.org While no specific GED study for 3-Fluoro-2-methoxy-4-methylbenzoic acid is available, extensive research on benzoic acid and its simpler derivatives provides a solid foundation for understanding its likely gas-phase conformation. acs.orgreading.ac.ukchemrxiv.orgresearchgate.net

GED studies combined with theoretical calculations have established that for the parent benzoic acid molecule, the lowest energy conformer is planar, with the O-H bond of the carboxyl group eclipsing the C=O bond. acs.orgreading.ac.uk This planarity, however, is significantly influenced by ring substitution. For instance, a GED study of 2-hydroxybenzoic acid revealed a planar structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl and carboxyl groups. reading.ac.uk In contrast, for 3-Fluoro-2-methoxy-4-methylbenzoic acid, the steric hindrance from the ortho-methoxy group would likely disrupt the planarity of the molecule in the gas phase, similar to the distortions observed in the solid state but without the constraints of crystal packing.

Furthermore, GED allows for the precise determination of key structural parameters, such as bond lengths and angles, in an isolated molecule. A low-pressure GED study of benzoic acid determined the average aromatic C-C bond length (rₑ) to be 1.387(5) Å. chemrxiv.org The study of various fluorobenzoic acids by microwave spectroscopy, a related gas-phase technique, has identified multiple stable conformers for the ortho and meta isomers, highlighting the conformational complexity introduced by substituents. nih.gov Therefore, a GED study of 3-Fluoro-2-methoxy-4-methylbenzoic acid would be expected to reveal a non-planar equilibrium geometry, with specific bond lengths and angles reflecting a balance between the electronic effects of the substituents and the minimization of steric repulsion. This gas-phase structure would provide a crucial reference point for quantifying the effects of intermolecular forces in the solid state.

The following table lists key gas-phase structural parameters for benzoic acid, the parent compound.

| Compound | Parameter | Value | Reference |

| Benzoic Acid | Conformation | Planar (low-energy form) | reading.ac.uk |

| Benzoic Acid | rₑ(C-C)ₐᵥ in ring | 1.387(5) Å | chemrxiv.org |

This table is interactive. Click on the headers to sort the data.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed understanding of molecular systems. For 3-Fluoro-2-methoxy-4-methylbenzoic acid, a variety of methods are employed to elucidate its properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach simplifies the calculations while maintaining a high degree of accuracy.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid DFT functionals that combine a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. These methods are widely used for the geometry optimization and electronic property calculations of organic molecules like substituted benzoic acids. uc.ptresearchgate.net For instance, the B3LYP functional, often paired with a suitable basis set, has been shown to provide reliable predictions of the gas-phase acidities of substituted benzoic acids, with results closely correlating to experimental values. mdpi.com Studies on related molecules, such as ortho-fluoro and chloro-substituted benzoic acids, have utilized the B3LYP method to investigate their potential energy landscapes and structural characteristics. uc.pt

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system in an approximate way. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While HF is computationally less intensive than more advanced methods, its neglect of electron correlation can lead to less accurate predictions for certain properties. However, it serves as a crucial starting point for more sophisticated calculations. For example, in the study of fluorine-containing compounds, HF methods have been a foundational tool for determining atomic and molecular orbitals. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are commonly employed, with 6-311++G(d,p) and 6-311++G** being popular choices for molecules containing heteroatoms and for accurately describing anionic species and non-covalent interactions.

The 6-311G part indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three parts, described by three, one, and one contracted Gaussian functions, respectively. The ++ symbols signify the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) or ** notation indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in the shape of the orbitals and are crucial for accurately modeling chemical bonds. The selection of a basis set like 6-311++G(d,p) is common in studies of substituted benzoic acids to ensure a reliable description of their geometry and electronic properties. uc.ptvjst.vnscispace.com

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape.

Table 1: Representative Theoretical Structural Parameters for Substituted Benzoic Acids (Note: This table is illustrative and not specific to 3-Fluoro-2-methoxy-4-methylbenzoic acid, as specific data was not found in the searched literature. The values are based on general findings for similar compounds.)

| Parameter | Typical Calculated Value Range |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-C (carboxyl) bond length | 1.48 - 1.52 Å |

| C=O bond length | 1.20 - 1.22 Å |

| C-O bond length | 1.34 - 1.37 Å |

| C-F bond length | 1.33 - 1.36 Å |

| C-O (methoxy) bond length | 1.35 - 1.38 Å |

| O-H bond length | 0.96 - 0.98 Å |

| C-C-C (aromatic) bond angle | 118 - 122 ° |

| O=C-O bond angle | 122 - 126 ° |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. The energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, are influenced by the presence of different functional groups on the molecule. For instance, the introduction of electron-withdrawing or electron-donating substituents on a benzene (B151609) ring can significantly alter the HOMO and LUMO energy levels. rsc.org

While specific HOMO and LUMO energy values for 3-Fluoro-2-methoxy-4-methylbenzoic acid have not been reported in the searched literature, theoretical calculations on similar aromatic compounds provide a framework for understanding these properties.

Table 2: Representative Theoretical Electronic Properties for Substituted Benzoic Acids (Note: This table is illustrative and not specific to 3-Fluoro-2-methoxy-4-methylbenzoic acid, as specific data was not found in the searched literature. The values are based on general findings for similar compounds and can vary significantly with the computational method and basis set used.)

| Property | Typical Calculated Value Range (eV) |

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and bonding interactions within a molecule. For "3-Fluoro-2-methoxy-4-methylbenzoic acid," NBO analysis would reveal significant intramolecular charge transfer (ICT) interactions, primarily driven by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) and carboxylic acid group (-COOH).

The analysis involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. In this molecule, key interactions would include:

π → π* interactions: Delocalization of π-electrons from the benzene ring to the antibonding π* orbitals of the carbonyl group in the carboxylic acid function.

n → π* interactions: The lone pairs (n) on the oxygen atoms of the methoxy and carboxylic acid groups, as well as the fluorine atom, can donate electron density to the antibonding π* orbitals of the aromatic ring and the C=O bond. These interactions are crucial in understanding the electronic landscape of the molecule. For instance, a significant interaction would be expected between the lone pair of the methoxy oxygen and the adjacent C-C π* orbital of the ring.

n → σ* interactions: These involve the donation of electron density from the lone pairs of the heteroatoms (O, F) to the antibonding σ* orbitals of adjacent bonds.

A hypothetical table of significant NBO interactions for "3-Fluoro-2-methoxy-4-methylbenzoic acid" might look as follows, illustrating the types of delocalization present.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O-methoxy) | π* (C-C ring) | High |

| LP (O-carbonyl) | π* (C=O) | Moderate |

| π (C=C ring) | π* (C=O) | Moderate |

| LP (F) | σ* (C-C ring) | Low |

Note: This table is illustrative and based on general principles of NBO analysis for substituted benzoic acids. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. wolfram.comresearchgate.net

For "3-Fluoro-2-methoxy-4-methylbenzoic acid," the MEP map would show:

Negative Potential (Red): The most negative potential would be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. This region is the primary site for hydrogen bonding and electrophilic interactions. researchgate.net

Positive Potential (Blue): The most positive potential would be centered on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and nucleophilic attack. actascientific.com

Aromatic Ring: The benzene ring itself would exhibit a complex potential landscape. The electron-donating methoxy and methyl groups would increase the electron density on the ring, particularly at the ortho and para positions relative to them. Conversely, the electron-withdrawing fluorine and carboxyl groups would decrease the electron density. The interplay of these substituents would create a nuanced potential distribution across the ring, influencing its reactivity in aromatic substitution reactions.

MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might dock into the active site of a receptor. researchgate.net Studies on various benzoic acid derivatives have consistently shown that the carboxyl group's oxygen atoms are the most electron-rich sites. researchgate.net

Conformational Analysis

The conformational flexibility of "3-Fluoro-2-methoxy-4-methylbenzoic acid" is primarily associated with the rotation around the C-COOH and C-OCH₃ single bonds.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as torsion angles. uni-muenchen.de For "3-Fluoro-2-methoxy-4-methylbenzoic acid," a relaxed PES scan would typically be performed by systematically rotating the dihedral angles of the carboxylic acid and methoxy groups relative to the plane of the benzene ring.

The PES map would likely reveal two main stable conformers corresponding to the orientation of the C=O bond of the carboxylic acid group relative to the adjacent methoxy group. Steric hindrance between the substituents, particularly the ortho-methoxy group and the carboxylic acid, will play a significant role in determining the energy barriers between different conformations. The planarity of the molecule is often a key factor; for many benzoic acid derivatives, the carboxyl group is twisted out of the plane of the benzene ring to minimize steric repulsion. chemrxiv.org

Torsion Angle Characterization

The key torsion angles that define the conformation of "3-Fluoro-2-methoxy-4-methylbenzoic acid" are:

C2-C1-C(O)-O(H): This dihedral angle describes the orientation of the carboxylic acid group with respect to the benzene ring.

C1-C2-O-CH₃: This dihedral angle defines the orientation of the methoxy group.

In many substituted benzoic acids, the carboxylic acid group does not lie perfectly in the plane of the benzene ring. For example, in 3-Fluoro-4-methylbenzoic acid, a dihedral angle of 6.2(1)° is observed between the benzene ring and the carboxyl group. researchgate.net For p-methoxybenzoic acid (anisic acid), the carboxyl group and the methyl carbon are displaced from the phenyl ring plane due to intermolecular stresses in the crystal structure. rsc.org The presence of the ortho-methoxy group in "3-Fluoro-2-methoxy-4-methylbenzoic acid" would likely lead to a more significant out-of-plane twist of the carboxylic acid group to alleviate steric strain. The methoxy group's orientation is also critical, with the methyl group potentially pointing towards or away from the fluorine atom, leading to different stable conformers. A study on methoxy benzoic acids has shown that ortho-substitution significantly influences the twisting of the carboxylic acid group. chemrxiv.org

A table summarizing the expected stable conformers and their characteristic torsion angles could be generated from computational analysis.

| Conformer | Torsion Angle C2-C1-C(O)-O(H) (°) | Torsion Angle C1-C2-O-CH₃ (°) | Relative Energy (kcal/mol) |

| 1 | ~30-50 | ~0 | 0 (Global Minimum) |

| 2 | ~30-50 | ~180 | Higher |

| 3 | ~150-170 | ~0 | Higher |

| 4 | ~150-170 | ~180 | Higher |

Note: This table is illustrative and based on the expected steric and electronic effects. Precise values would require specific computational modeling.

Computational Prediction of Molecular Properties

Dipole Moments

Computational methods, such as DFT, can provide accurate predictions of the dipole moment. researchgate.net The calculation takes into account the three-dimensional geometry of the molecule and the partial charges on each atom. The magnitude and direction of the dipole moment are determined by the asymmetric substitution pattern on the benzene ring. The electron-withdrawing fluorine and carboxyl groups and the electron-donating methoxy and methyl groups create a net dipole moment.

A comparative table of calculated dipole moments for related benzoic acid derivatives can provide context.

| Compound | Calculated Dipole Moment (Debye) |

| Benzoic Acid | ~2.7 D uwosh.edu |

| p-Methoxybenzoic Acid | ~2.5 D |

| m-Fluorobenzoic Acid | ~2.9 D |

| 3-Fluoro-2-methoxy-4-methylbenzoic acid | Predicted to be in the range of 2.5 - 4.0 D |

Note: The values for related compounds are approximate and taken from computational studies. The predicted range for the title compound is an estimation based on substituent effects.

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Density Functional Theory (DFT) calculations, particularly using methods like B3LYP, are effective in predicting these properties. orientjchem.org The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. For MFBA, DFT calculations have shown significant hyperpolarizability, suggesting that it could be a candidate for NLO applications. researchgate.net This is attributed to the intramolecular charge transfer, which is a characteristic feature of molecules with electron-donating and electron-accepting groups. researchgate.net

In 3-Fluoro-2-methoxy-4-methylbenzoic acid, the methoxy (-OCH3) and methyl (-CH3) groups act as electron donors, while the carboxylic acid (-COOH) and the fluorine (-F) atom act as electron-withdrawing groups. This push-pull electronic arrangement is a common design strategy for enhancing NLO properties. The interplay of these substituents on the benzene ring can lead to a significant dipole moment and hyperpolarizability.

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for a molecule like 3-Fluoro-2-methoxy-4-methylbenzoic acid, based on values reported for similar compounds. researchgate.net

| Computational Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | ~3.5 | Debye |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | ~5 x 10⁻³⁰ | esu |

Note: These values are illustrative and based on structurally similar molecules. Specific computational studies on 3-Fluoro-2-methoxy-4-methylbenzoic acid are required for precise data.

Geometric Aromaticity Indices

Geometric aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), provide a quantitative measure of the aromatic character of a cyclic system based on its bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or distorted ring.

For substituted benzoic acids, the substituents can influence the bond lengths of the benzene ring and thus its aromaticity. scielo.org.mx Electron-withdrawing groups can sometimes decrease the aromaticity by localizing the π-electrons, while electron-donating groups may have the opposite effect. The acidity of substituted benzoic acids is also correlated with the electronic effects of the substituents. openstax.org

In 3-Fluoro-2-methoxy-4-methylbenzoic acid, the combined electronic effects of the fluoro, methoxy, and methyl groups will determine the final geometry and aromaticity of the benzene ring. The fluorine atom is electronegative and can withdraw electron density through the sigma bond (inductive effect), while the methoxy group can donate electron density through resonance (mesomeric effect). The methyl group is a weak electron-donating group. The net effect of these substituents on the bond lengths would be subtle but could be quantified using the HOMA index.

A hypothetical HOMA index for 3-Fluoro-2-methoxy-4-methylbenzoic acid is presented in the table below, in comparison to benzene.

| Compound | HOMA Index |

| Benzene (Reference) | 1.00 |

| 3-Fluoro-2-methoxy-4-methylbenzoic acid (Hypothetical) | ~0.98 |

This hypothetical value suggests a slight decrease in aromaticity compared to unsubstituted benzene, which could be attributed to the electronic perturbations of the substituents.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. These methods are fundamental in drug discovery and design.

Prediction of Binding Modes and Interaction Analysis

Molecular docking simulations can predict the preferred orientation of 3-Fluoro-2-methoxy-4-methylbenzoic acid within a protein's binding site. The analysis of these predicted poses reveals potential intermolecular interactions that stabilize the ligand-protein complex. Key interactions for this molecule would likely involve its functional groups:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The methoxy group's oxygen and the fluorine atom can also act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Pi-Sigma Bonding: The aromatic ring of the benzoic acid can engage in pi-sigma interactions with appropriate residues in the protein binding pocket.

A hypothetical table of predicted interactions for 3-Fluoro-2-methoxy-4-methylbenzoic acid within a generic kinase inhibitor binding site is shown below.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Lysine, Aspartate, Serine |

| Methoxy Group (-OCH3) | Hydrogen Bond (Acceptor) | Asparagine, Glutamine |

| Fluorine Atom (-F) | Halogen Bond, Hydrogen Bond (Acceptor) | Glycine (backbone C=O), Leucine (backbone C=O) |

| Aromatic Ring | π-π Stacking, Pi-Sigma | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group (-CH3) | Hydrophobic Interaction | Valine, Leucine, Isoleucine |

Ligand-Protein Interaction Profiling (Conceptual)

A conceptual ligand-protein interaction profile for 3-Fluoro-2-methoxy-4-methylbenzoic acid can be constructed based on its chemical structure and the principles of molecular recognition. This profile outlines the potential of the molecule to interact with various types of amino acid residues, providing a theoretical basis for its potential as a ligand for a specific protein target.

The profiling would involve a multi-faceted analysis:

Electrostatic Potential Mapping: The molecule would likely exhibit a negative electrostatic potential around the carboxylic acid, methoxy, and fluorine groups, making these regions favorable for interactions with positively charged or polar residues.

Hydrophobicity Mapping: The methyl group and the aromatic ring contribute to the molecule's hydrophobicity, suggesting potential for favorable interactions within hydrophobic pockets of a protein.

Pharmacophore Modeling: A pharmacophore model would identify the key features of the molecule responsible for its potential interactions. For this compound, the model would include hydrogen bond donors/acceptors, a halogen bond donor, a hydrophobic aromatic feature, and a hydrophobic aliphatic feature.

This conceptual profiling allows for the virtual screening of potential protein targets and provides a rationale for designing new analogues with improved binding affinity and selectivity, without making claims about specific biological outcomes.

Applications in Organic Synthesis and Materials Science

3-Fluoro-2-methoxy-4-methylbenzoic Acid as a Versatile Building Block

3-Fluoro-2-methoxy-4-methylbenzoic acid and its structural isomers serve as crucial building blocks in the synthesis of a wide array of complex organic molecules and are utilized as precursors in advanced organic synthesis. The specific arrangement of the fluoro, methoxy (B1213986), and methyl groups on the benzoic acid core imparts unique reactivity and allows for diverse chemical transformations.

The strategic placement of functional groups on the aromatic ring of fluorinated benzoic acid derivatives makes them valuable starting materials for the construction of intricate molecular architectures, particularly in the field of medicinal chemistry. The presence of the carboxylic acid group provides a convenient handle for attachment to various molecular scaffolds, while the fluoro and methyl groups can be further functionalized to introduce additional complexity.

For instance, the related compound 4-fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its structural framework has been incorporated into the design of potent therapeutic agents. An analogue of imidazopyridine, derived from 4-fluoro-3-methylbenzoic acid, has demonstrated significant anticoccidial activity. ossila.com Furthermore, this building block has been employed in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors and nonpeptide fibrinogen receptor antagonists.

The synthesis of these complex molecules often involves the initial activation of the carboxylic acid group, followed by coupling with other synthetic intermediates. The fluorine atom can influence the electronic properties of the molecule and can participate in specific interactions with biological targets, enhancing the pharmacological profile of the final compound.

As precursors, 3-fluoro-2-methoxy-4-methylbenzoic acid and its isomers offer a platform for a variety of chemical modifications. The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides, which then serve as reactive intermediates for further synthetic steps.

A notable application is in the preparation of APIs for the treatment of conditions like Alzheimer's disease, where fluorinated benzoic acid building blocks are employed. ossila.com The reactivity of the carboxylic acid group can be enhanced by converting it to a more reactive species like a benzoyl chloride, which can then be used in reactions such as Friedel-Crafts acylation. ossila.com

The general synthetic utility of these compounds is highlighted in the following table:

| Precursor Compound | Synthetic Transformation | Resulting Functional Group | Application Area |

| 3-Fluoro-2-methoxy-4-methylbenzoic acid | Esterification | Ester | Drug Discovery |

| 4-Fluoro-3-methylbenzoic acid | Reduction | Alcohol/Aldehyde | API Synthesis |

| 4-Fluoro-3-methylbenzoic acid | Benzylic Bromination | Bromomethyl | Heterocyclic Synthesis |

Derivatization Chemistry

The chemical versatility of 3-fluoro-2-methoxy-4-methylbenzoic acid is further demonstrated through its derivatization into various functional compounds, including esters, amides, hydrazides, oxadiazoles, and anhydrides.

The carboxylic acid group of 3-fluoro-2-methoxy-4-methylbenzoic acid and its analogs can be readily converted into esters and amides through standard condensation reactions.

Ester Derivatives: Fischer esterification is a common method used to produce ester derivatives. For example, 3-fluoro-4-methoxybenzoic acid can undergo esterification to yield esters that may possess biological activity. ossila.com The synthesis of methyl 4-fluoro-2-methoxybenzoate is another example of the preparation of ester derivatives from the corresponding benzoic acid. vibrantpharma.com

Amide Derivatives: Amide derivatives are typically synthesized by reacting the corresponding acid chloride with an amine. While specific examples for 3-fluoro-2-methoxy-4-methylbenzoic acid are not detailed in the provided search results, the general reactivity of benzoic acids suggests that its acid chloride would readily form amides upon treatment with primary or secondary amines.

Hydrazide derivatives of fluorinated benzoic acids are important intermediates for the synthesis of heterocyclic compounds, particularly oxadiazoles, which are known to exhibit a range of biological activities.

The synthesis of hydrazides is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.gov For instance, 3-fluoro-4-methoxybenzoic acid can be converted to its hydrazide, which then serves as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. ossila.com These oxadiazoles have been investigated for their antimicrobial properties. ossila.com The general reaction scheme involves the cyclization of the acyl hydrazide in the presence of a dehydrating agent.

| Starting Material | Intermediate | Final Product | Potential Application |

| 3-Fluoro-4-methoxybenzoic acid | 3-Fluoro-4-methoxybenzoyl hydrazide | 1,3,4-Oxadiazole derivative | Antimicrobial agent |

Acid anhydrides are derivatives of carboxylic acids and can be formed from 3-fluoro-2-methoxy-4-methylbenzoic acid. ncert.nic.inwikipedia.org These anhydrides are reactive acylating agents and can be used in various organic transformations. The formation of a symmetric anhydride (B1165640) would involve the dehydration of two molecules of the carboxylic acid. An alternative method is the reaction of the carboxylate salt with the corresponding acid chloride. While specific examples of anhydride derivatives of 3-fluoro-2-methoxy-4-methylbenzoic acid were not found in the search results, their formation is a standard transformation for carboxylic acids. ncert.nic.inwikipedia.org

Role in Medicinal Chemistry Intermediate Synthesis

Substituted benzoic acids are fundamental building blocks in medicinal chemistry due to the versatile reactivity of the carboxylic acid group and the ability to modify the aromatic ring to influence the pharmacological properties of the final molecule.